molecular formula C17H24FN3OS B2915513 N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2309314-41-6

N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2915513
CAS No.: 2309314-41-6
M. Wt: 337.46
InChI Key: ZGXUTSJPJVYUSF-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a chemical compound with the CAS Number 2309314-41-6 and a molecular formula of C17H24FN3OS, corresponding to a molecular weight of 337.46 g/mol . Its structure, defined by the SMILES notation Fc1ccc(cc1)CNC(=O)N1CCCN(CC1)C1CCSC1, features a 1,4-diazepane core substituted with a (4-fluorophenyl)methyl carboxamide group and a thiolan-3-yl (tetrahydrothiophene) moiety . This specific molecular architecture makes it a compound of interest in various medicinal chemistry and drug discovery research programs. Compounds based on the 1,4-diazepane scaffold are frequently investigated for their potential biological activities. Furthermore, structural analogs containing the 4-fluorobenzyl group have been explored in scientific research for a range of pharmacological applications, including as potential inhibitors of specific channels or receptors . This product is intended for research purposes such as hit identification, lead optimization, and biochemical assay development. This compound is supplied for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3OS/c18-15-4-2-14(3-5-15)12-19-17(22)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,16H,1,6-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXUTSJPJVYUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2=CC=C(C=C2)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the fluorophenylmethyl intermediate: This involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorophenylmethyl amine.

    Cyclization to form the thiolan ring: The intermediate is then reacted with a thiol compound under basic conditions to form the thiolan ring.

    Formation of the diazepane ring: The thiolan intermediate is then reacted with a suitable diamine under acidic conditions to form the diazepane ring.

    Carboxamide formation: Finally, the diazepane intermediate is reacted with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorophenyl and thiolan groups.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity, while the thiolan and diazepane rings could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name & Identifier Molecular Formula Key Substituents/Functional Groups Structural Differences vs. Target Compound Potential Implications
Target Compound : N-[(4-Fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide Not explicitly provided 1,4-Diazepane, 4-fluorophenylmethyl, thiolan-3-yl Reference compound for comparison Likely CNS or enzyme-targeting activity
4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide C₂₀H₁₈F₃N₃O₂S₂ Thienothienylcarbonyl, trifluoromethylphenyl Aromatic thiophene fusion vs. thiolan; CF₃ vs. F Enhanced electron-withdrawing effects from CF₃
N-[2-(4-Methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide Not provided Oxolan-3-yl (tetrahydrofuran), 4-methoxyphenylethyl Oxygen-containing oxolan vs. sulfur thiolan; OMe Increased hydrophilicity from OMe and oxolan
Pimavanserin Tartrate (C₂₅H₃₄FN₃O₂)₂·C₄H₆O₆ Piperidinyl, urea linkage, 4-(2-methylpropoxy)phenyl Urea vs. carboxamide; piperidine vs. diazepane Serotonin receptor antagonism (CNS applications)
N-[(4-Fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N’-[[4-(2-methylpropoxy)phenyl]methyl]urea Not provided Piperidinyl, urea, 2-methylpropoxyphenyl Urea core vs. carboxamide; branched alkoxy group Potential antipsychotic or metabolic stability

Key Observations:

Diazepane vs. Piperidine/Piperidinyl : The target compound’s seven-membered diazepane ring offers greater conformational flexibility compared to six-membered piperidine derivatives (e.g., Pimavanserin). This flexibility may enhance binding to larger enzyme pockets or receptors .

Thiolan-3-yl vs.

Fluorophenyl vs. Trifluoromethylphenyl/Methoxyphenyl : The 4-fluorophenyl group balances metabolic stability and moderate electron withdrawal. In contrast, trifluoromethylphenyl () provides stronger electron-withdrawing effects, while methoxyphenyl () introduces electron-donating properties, altering binding kinetics .

Carboxamide vs. Urea : Carboxamide derivatives (target compound, –6) typically exhibit higher hydrolytic stability compared to urea derivatives (), which may translate to longer in vivo half-lives .

Pharmacological Inference:

  • CNS disorders : Fluorophenyl and diazepane motifs are common in antipsychotics (e.g., Pimavanserin) .
  • Antimicrobial agents : Thiophene and sulfur-containing heterocycles (e.g., ) are associated with antibacterial activity .

Biological Activity

N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the realm of pharmacology. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound features a diazepane ring substituted with a thiolane moiety and a 4-fluorobenzyl group. The presence of these functional groups suggests potential interactions with biological targets.

The compound's biological activity may be attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds with similar structures often act as inhibitors or modulators of neurotransmitter transporters, particularly dopamine and serotonin transporters (DAT and SERT) . The specific interactions and affinities for these transporters warrant further investigation.

In Vitro Studies

In vitro studies have demonstrated that compounds resembling this compound exhibit varying degrees of inhibition on DAT and SERT. The structure-activity relationship (SAR) analyses indicate that modifications in the aromatic rings and side chains can significantly influence binding affinity and selectivity .

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of related compounds. For instance, behavioral assays in rodents have shown that certain analogs can produce stimulant-like effects, suggesting dopaminergic activity . These findings indicate the potential for developing therapeutic agents targeting mood disorders or attention-related conditions.

Case Studies

Several case studies have explored the therapeutic applications of compounds within the same chemical class. For example:

  • Dopamine Transporter Inhibition : A study highlighted the efficacy of a related compound in reducing cocaine-seeking behavior in animal models, demonstrating its potential as a treatment for substance use disorders.
  • Anxiolytic Effects : Another investigation reported that certain derivatives exhibited anxiolytic effects in stress-induced models, supporting their role in managing anxiety disorders.

Data Summary

Compound NameAffinity for DAT (nM)Affinity for SERT (nM)Behavioral Effects
Analog A7.04 ± 0.824489 ± 32.3Stimulant-like
Analog B128 ± 31.91050 ± 191Anxiolytic
N-[Fluorophenyl] Methyl CompoundTBDTBDTBD

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